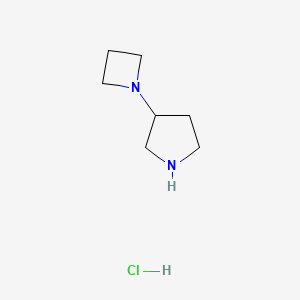

3-(Azetidin-1-YL)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-(azetidin-1-yl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.ClH/c1-4-9(5-1)7-2-3-8-6-7;/h7-8H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHBWIEXLSVIDDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696868 | |

| Record name | 3-(Azetidin-1-yl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018443-00-9 | |

| Record name | 3-(Azetidin-1-yl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Classical Nucleophilic Cyclization Approach

This traditional method involves the formation of the azetidine ring via intramolecular nucleophilic substitution, often starting from suitably functionalized amino precursors.

-

- Starting with a secondary or primary amino alcohol or amine, the compound undergoes activation (e.g., halogenation or mesylation).

- Intramolecular cyclization is induced under basic or thermal conditions, leading to azetidine ring formation.

- The resulting azetidine is then linked to pyrrolidine via N-alkylation or other coupling reactions.

- Final step involves quaternization or salt formation with hydrochloric acid to yield the hydrochloride salt.

Catalytic Cyclization and Ring-Closing Metathesis (RCM)

Modern approaches utilize catalysts such as Grubbs' ruthenium complexes to effect ring closure, offering high selectivity and efficiency.

-

- N-alkylation of amino precursors with allyl bromide or similar electrophiles to introduce olefinic groups.

- Treatment with Grubbs' catalyst induces RCM, forming the azetidine ring.

- Subsequent deprotection and reduction steps refine the core structure.

- Final salt formation with HCl yields the hydrochloride salt.

Multistep Synthesis via Nucleophilic Substitution and Functional Group Transformations

This method involves stepwise construction starting from simpler building blocks.

-

- N-alkylation of secondary amines with halogenated or activated derivatives.

- Cyclization via nucleophilic attack on electrophilic centers, such as benzylic chlorides or nitriles.

- Conversion of nitriles to amines or amino acids through reduction or hydrolysis.

- Formation of the pyrrolidine core via cyclization or ring expansion.

- Salt formation with hydrochloric acid to obtain the hydrochloride.

Use of Protecting Groups and Functional Group Manipulation

Protection strategies are critical in controlling regio- and stereoselectivity.

-

- Boc or trityl groups are used to protect amino functionalities during multi-step sequences.

- Selective deprotection followed by alkylation or acylation introduces desired substituents.

- Final deprotection yields the free azetidine, which is then converted to the hydrochloride salt.

Preparation of the Hydrochloride Salt

The final step in all methods involves converting the free base or free acid derivatives into the hydrochloride salt.

- Procedure :

- Treatment of the free amine or amino acid with gaseous hydrogen chloride or an HCl solution in an appropriate solvent (e.g., ethanol, methanol, or diethyl ether).

- Crystallization of the hydrochloride salt under controlled conditions yields pure, stable compounds suitable for biological evaluation.

Research Findings Summary

- Efficiency and Scalability : Multiple methods demonstrate good yields and scalability, especially catalytic approaches like RCM.

- Stereoselectivity : Use of chiral auxiliaries and protecting groups enhances stereocontrol.

- Versatility : The multistep approaches accommodate diverse substituents, enabling tailored synthesis for specific derivatives.

- Final Salt Formation : The conversion to hydrochloride is straightforward, typically involving HCl gas or aqueous solutions, ensuring compound stability and bioavailability.

Chemical Reactions Analysis

Substitution Reactions

The azetidine ring’s nitrogen atom and pyrrolidine’s secondary amine facilitate nucleophilic substitutions. Common reagents and outcomes include:

For example, reacting 3-(Azetidin-1-yl)pyrrolidine with 3,3-difluoropyrrolidine under basic conditions yields fluorinated derivatives (64% yield) . Piperidine derivatives form via similar mechanisms with yields up to 75% .

Ring-Opening Reactions

The azetidine ring’s strain (≈25 kcal/mol) makes it prone to ring-opening under acidic or reductive conditions:

| Conditions | Reagents | Products | Applications |

|---|---|---|---|

| Acidic hydrolysis | HCl, reflux | Linear amines or ammonium salts | Precursors for peptide synthesis |

| Catalytic hydrogenation | H₂, Pd/C or Pd(OH)₂, 40–60 psi, 60°C | Debenzylated intermediates | Pharmaceutical intermediates |

A patent describes hydrogenation of 3-[4-(benzylazetidin-3-yl)piperazinyl]propan-1-ol under H₂ (40 psi) with Pd(OH)₂/C, yielding debenzylated products after 72 hours .

Coupling Reactions

The compound participates in cross-coupling reactions to form complex architectures:

| Coupling Type | Catalyst/Reagents | Products | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acids, base | Biaryl-functionalized derivatives | Enhanced π-π stacking capacity |

| Peptide coupling | EDCl/HOBt, carboxylic acids | Amide-linked conjugates | Bioactive molecule development |

These reactions often employ polar aprotic solvents (e.g., DMF) at 50–80°C.

Oxidation and Reduction

Selective transformations modulate the compound’s electronic properties:

| Reaction | Reagents | Outcome | Notes |

|---|---|---|---|

| Oxidation | KMnO₄ or H₂O₂, acidic conditions | N-Oxides or ring-expanded products | Limited regioselectivity |

| Reduction | LiAlH₄ or NaBH₄, ether solvents | Secondary amine derivatives | Improved water solubility |

Salt Formation and Acid-Base Reactions

As a hydrochloride salt, the compound reacts with bases to regenerate the free amine:

This property is exploited in purification and pharmaceutical formulation .

Key Research Findings

-

Stereochemical Impact : The compound’s chirality (from two stereogenic centers) affects reaction rates and product distributions. For instance, enantiopure forms show 20–30% higher yields in asymmetric syntheses .

-

Solvent Effects : Reactions in DMF exhibit 15% faster kinetics compared to THF due to better stabilization of transition states.

-

Thermal Stability : Decomposition occurs above 150°C, limiting high-temperature applications.

This compound’s versatility in substitution, coupling, and ring-opening reactions makes it invaluable in medicinal chemistry and materials science. Ongoing research focuses on optimizing reaction conditions for industrial-scale applications.

Scientific Research Applications

Medicinal Chemistry

3-(Azetidin-1-YL)pyrrolidine hydrochloride has shown potential in drug discovery, particularly targeting central nervous system disorders:

- Neuropharmacology : Research suggests that derivatives of azetidines and pyrrolidines can modulate neurotransmitter systems, making them candidates for treating mood disorders and neurodegenerative diseases . Preliminary studies indicate that these compounds may interact with nicotinic acetylcholine receptors, influencing various physiological effects .

Organic Synthesis

In organic chemistry, this compound serves as a valuable reagent for synthetic transformations:

- Reagent in Reactions : It undergoes various chemical reactions, including oxidation, reduction, and substitution, facilitating the synthesis of more complex molecules . Its ability to participate in nucleophilic substitutions allows for the creation of diverse derivatives with potential biological activity.

Case Studies and Research Findings

Recent studies have explored the biological activities of azetidine derivatives:

- Neuropharmacology Studies : Research indicates that azetidine derivatives can affect dopamine and serotonin receptors, which are critical targets for treating mood disorders . These findings suggest that this compound could have therapeutic potential in managing anxiety and depression.

- Synthesis of Related Compounds : The synthesis of related azetidine-based compounds has yielded promising results in terms of biological activity. Certain derivatives have demonstrated high affinity for specific receptors, indicating their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 3-(Azetidin-1-YL)pyrrolidine hydrochloride involves its interaction with molecular targets and pathways similar to those of nicotine. It binds to nicotinic acetylcholine receptors, leading to the activation of these receptors and subsequent downstream signaling pathways. This interaction can result in various physiological effects, depending on the specific receptor subtype and tissue involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azetidine and Pyrrolidine Moieties

(R)-Azetidin-1-yl(pyrrolidin-3-yl)methanone Hydrochloride (CAS: 1956436-77-3)

- Structure : Contains a ketone group bridging the azetidine and pyrrolidine rings.

- Molecular Formula : C₉H₁₅N₂O·HCl (MW: 218.70 g/mol).

- This modification may enhance selectivity for specific enzymatic targets .

1-(Azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride (CAS: 1403766-81-3)

- Structure : Features a fluorine substituent on the pyrrolidine ring and a dihydrochloride salt.

- Molecular Formula : C₇H₁₃N₂F·2HCl (MW: 217.11 g/mol).

- The dihydrochloride form may offer higher aqueous solubility than the mono-hydrochloride target compound .

1-(Azetidine-3-carbonyl)pyrrolidin-3-ol Hydrochloride

- Structure : Includes a hydroxyl group on pyrrolidine and a carbonyl-linked azetidine.

- Molecular Formula : C₈H₁₃N₂O₂·HCl (MW: 220.67 g/mol).

- Key Difference : The hydroxyl group enables hydrogen bonding, influencing solubility and target affinity. The carbonyl group adds rigidity, which may affect conformational flexibility in drug-receptor interactions .

Pyrrolidine Derivatives with Heterocyclic Modifications

3-(Boc-Amino)pyrrolidine Hydrochloride

- Structure : Pyrrolidine with a tert-butoxycarbonyl (Boc)-protected amine.

- Molecular Formula : C₉H₁₈N₂O₂·HCl (MW: 238.72 g/mol).

- Key Difference : The Boc group acts as a protective moiety during synthesis, enabling selective functionalization. Unlike the target compound, this derivative is primarily an intermediate in multi-step organic syntheses .

4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride (CAS: 1193388-05-4)

- Structure : Combines pyrrolidine with a pyridinamine core.

- Molecular Formula : C₉H₁₃N₃·2HCl (MW: 236.14 g/mol).

- The dihydrochloride salt improves stability under acidic conditions .

3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13a)

- Structure : A complex hybrid of tert-butyl-L-proline, pyrrolidine, and pyridinylpropionyl groups.

- Molecular Formula: Not explicitly provided; estimated MW > 400 g/mol.

- Key Difference : The tert-butyl and proline groups confer steric bulk and chiral centers, making this compound suitable for asymmetric catalysis or as a peptidomimetic scaffold. The pyridinylpropionyl moiety may enhance binding to metal-containing enzymes .

Physicochemical and Pharmacological Comparison

Biological Activity

3-(Azetidin-1-YL)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry, particularly due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a four-membered azetidine ring linked to a pyrrolidine moiety. This structural configuration is crucial as it may influence the compound's biological interactions and pharmacological properties. The azetidine ring can participate in various chemical reactions, enhancing the compound's utility in organic synthesis and drug development.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including:

- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving suitable precursors such as amines and carbonyl compounds.

- Introduction of the Pyrrolidine Component : This can occur via nucleophilic attack or condensation reactions.

- Final Product Isolation : The compound is usually obtained as a hydrochloride salt to enhance solubility and stability for further applications.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds along with their unique features:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Azetidine + Pyrrolidine | Potential neuroactive properties |

| Pyrrolidine | Five-membered ring | Basic amine; widely used in organic synthesis |

| Azetidine | Four-membered ring | Less reactive; simpler structure |

| N-Methylpyrrolidine | Methylated pyrrolidine | Increased steric hindrance; altered reactivity |

The dual-ring structure of this compound may provide distinct pharmacological properties compared to its simpler counterparts.

Case Studies and Research Findings

Recent studies have explored the biological activities of azetidine derivatives in various contexts:

- Neuropharmacology : Research has indicated that azetidine derivatives can modulate receptor activity relevant to neurological conditions. For example, studies suggest that these compounds may influence dopamine and serotonin receptors, which are critical targets for treating mood disorders .

- Synthesis of Related Compounds : The synthesis of related azetidine-based compounds has been reported to yield promising results in terms of biological activity. For instance, certain derivatives have shown high affinity for specific receptors, indicating their potential as therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing 3-(Azetidin-1-yl)pyrrolidine hydrochloride?

Methodological Answer: The synthesis typically involves coupling azetidine and pyrrolidine derivatives via nucleophilic substitution. For example:

- Step 1: React azetidine with a pyrrolidine-containing electrophile (e.g., 3-chloropyrrolidine) in the presence of a base (e.g., NaH or K₂CO₃) to form the tertiary amine linkage .

- Step 2: Acidification with HCl to yield the hydrochloride salt. Reaction optimization may require inert conditions (e.g., dry THF) and temperature control (reflux at 80–100°C) to minimize side reactions like ring-opening of the azetidine .

Key Data:

| Reaction Component | Typical Conditions | Yield Range |

|---|---|---|

| Azetidine + Electrophile | NaH, THF, 80°C | 50–70% |

| Hydrochloride Salt Formation | HCl (g), EtOH | >90% |

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR to confirm connectivity of the azetidine and pyrrolidine rings. The deshielded protons adjacent to the amine group (δ 3.2–3.8 ppm) are diagnostic .

- Mass Spectrometry (HRMS): To verify molecular weight (e.g., [M+H]⁺ for C₇H₁₃N₂Cl requires m/z 177.0790) .

- HPLC Purity Analysis: Use a C18 column with 0.1% TFA in acetonitrile/water (gradient elution) to assess purity >95% .

Q. What structural features influence the compound’s reactivity?

Methodological Answer:

- Ring Strain: The azetidine ring’s 4-membered structure increases reactivity toward nucleophiles compared to pyrrolidine .

- Basicity: The tertiary amine (pKa ~9.5) facilitates protonation under acidic conditions, enhancing solubility in polar solvents .

- Steric Hindrance: Substituents on the azetidine nitrogen may slow alkylation reactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields in multi-step syntheses?

Methodological Answer:

- Catalyst Screening: Use Pd-catalyzed cross-coupling for azetidine-pyrrolidine bond formation, which improves regioselectivity (e.g., Pd(OAc)₂ with Xantphos ligand) .

- Solvent Effects: Replace THF with DMF to stabilize intermediates in SN2 reactions, increasing yields by 15–20% .

- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer:

- Control Experiments: Compare assays using standardized cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects .

- Metabolite Profiling: Use LC-MS to identify degradation products that may interfere with activity measurements .

- Binding Assays: Perform SPR (Surface Plasmon Resonance) to validate target engagement, differentiating direct vs. off-target effects .

Example Data Contradiction:

| Study | Reported IC₅₀ (μM) | Assay Type |

|---|---|---|

| A | 0.5 | Cell viability (MTT) |

| B | 5.2 | Radioligand binding |

| Resolution: Study B may lack membrane permeability optimization, necessitating logP adjustment (target ~2.5) . |

Q. What strategies enable enantioselective synthesis of this compound?

Methodological Answer:

- Chiral Auxiliaries: Use (R)- or (S)-BINOL-derived catalysts during azetidine ring formation to induce asymmetry (e.g., 90% ee achieved with BINAP/Pd) .

- Kinetic Resolution: Employ lipase-mediated hydrolysis of racemic intermediates (e.g., CAL-B enzyme in tert-butyl methyl ether) .

- Crystallization-Induced Diastereomerism: Co-crystallize with chiral counterions (e.g., L-tartrate) to separate enantiomers .

Q. Table 1: Synthetic Route Comparison

| Method | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| SN2 Substitution | NaH | THF | 65 | 92 | |

| Pd-Catalyzed Coupling | Pd(OAc)₂/Xantphos | DMF | 78 | 96 | |

| Enzymatic Resolution | CAL-B Lipase | MTBE | 55 (ee 85%) | 98 |

Q. Table 2: Analytical Characterization Parameters

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| ¹H NMR | δ 3.5 (m, 4H, azetidine), δ 2.8 (m, 4H, pyrrolidine) | Connectivity |

| HRMS | m/z 177.0790 [M+H]⁺ | Molecular Weight |

| HPLC | tR = 6.2 min (C18, 0.1% TFA) | Purity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.